(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride
CAS No.: 92418-32-1
Cat. No.: VC7335604
Molecular Formula: C6H14Cl2N2O2
Molecular Weight: 217.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92418-32-1 |
|---|---|
| Molecular Formula | C6H14Cl2N2O2 |
| Molecular Weight | 217.09 |
| IUPAC Name | (3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4+,5-,6-;;/m1../s1 |
| Standard InChI Key | VOSJFOCIQDMNOQ-MGXNYLRYSA-N |
| SMILES | C1C(C2C(O1)C(CO2)N)N.Cl.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s core structure consists of a hexahydrofuro[3,2-b]furan scaffold with two amine groups at the 3 and 6 positions. The stereochemistry, denoted by the (3R,3aR,6S,6aR) configuration, ensures a rigid bicyclic framework that influences its reactivity and interaction with biological targets . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | |
| Molecular Weight | 217.09 g/mol | |
| IUPAC Name | (3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine; dihydrochloride | |
| CAS Number | 92418-32-1 |
The dihydrochloride salt form enhances solubility in polar solvents compared to the free base, though explicit solubility data remain unreported. The stereochemical arrangement is critical for molecular recognition processes, as evidenced by analogous bicyclic diamines exhibiting selective binding to enzymatic sites .
Synthesis and Preparation
The synthesis involves a multi-step process beginning with the parent diamine, (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine, followed by salt formation with hydrochloric acid. Key steps derived from patent literature include:
Parent Diamine Synthesis
The parent compound is synthesized via cyclization reactions using furan derivatives and amine precursors. A notable method involves:
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Lewis Acid-Catalyzed Cyclization: Employing Bi(OTf)₃ or Sc(OTf)₃ at 180–220°C to facilitate ring closure .
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Amination: Introducing amine groups via nucleophilic substitution or reductive amination .
Physicochemical Properties
The compound’s properties are influenced by its bicyclic framework and ionic character:
Spectroscopic Data
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Infrared (IR): Strong absorption bands at 3300–3500 cm⁻¹ (N–H stretch) and 1600–1650 cm⁻¹ (C–N bend) .
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Nuclear Magnetic Resonance (NMR):
Stability and Reactivity
| Parameter | Recommendation | Source |
|---|---|---|
| Protective Equipment | Gloves, safety goggles, lab coat | |
| First Aid | Flush eyes/skin with water; seek medical attention if ingested | |
| Storage | Airtight container, desiccated, 2–8°C |
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